REACTION_CXSMILES
|
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].[C:7](Cl)(=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>[OH-].[Na+].CCOCC>[C:7]([N:1]([CH3:2])[CH2:3][C:4]([OH:6])=[O:5])(=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred cold for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with Et2O (50 ml)
|
Type
|
EXTRACTION
|
Details
|
After acidification of the aqueous layer with concentrated HCl and saturation with solid KCl, the product was extracted into CHCl3 (3×70 ml)
|
Type
|
WASH
|
Details
|
The combined CHCl3 extracts were washed with saturated NaCl solution (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)N(CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |